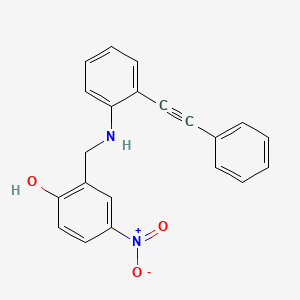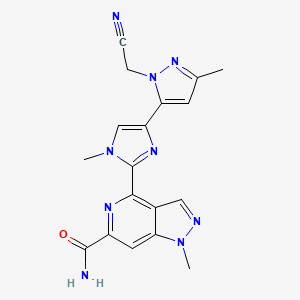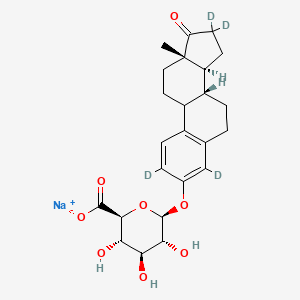
Estrone |A-D-glucuronide-d4 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrone A-D-glucuronide-d4 (sodium) is a deuterium-labeled derivative of estrone 3-glucuronide sodium salt. Estrone is one of the major mammalian estrogens, and its glucuronide conjugate is a significant metabolite in the body. The deuterium labeling is used for tracing and quantification in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estrone A-D-glucuronide-d4 (sodium) is synthesized by incorporating deuterium into the estrone 3-glucuronide sodium salt. The synthesis involves the glucuronidation of estrone, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of estrone A-D-glucuronide-d4 (sodium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the glucuronidation of estrone, followed by purification steps to isolate the deuterium-labeled product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Estrone A-D-glucuronide-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: The glucuronide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized metabolites of estrone.
Reduction: Estrone and its derivatives.
Substitution: Various substituted estrone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Estrone A-D-glucuronide-d4 (sodium) is widely used in scientific research, including:
Chemistry: Used as a standard in analytical chemistry for quantification and tracing studies.
Biology: Employed in studies related to hormone metabolism and endocrine functions.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of estrone in the body.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Estrone A-D-glucuronide-d4 (sodium) exerts its effects by interacting with estrogen receptors in the body. The compound enters the cells of responsive tissues, where it binds to estrogen receptors. The hormone-receptor complex then translocates to the nucleus and binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including reproductive health and metabolic processes.
Comparaison Avec Des Composés Similaires
Estrone A-D-glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:
Estrone 3-glucuronide sodium salt: The non-deuterated form used in similar applications.
Estrone sulfate: Another major metabolite of estrone with different pharmacokinetic properties.
Estradiol glucuronide: A related estrogen conjugate with distinct biological activities.
Estrone A-D-glucuronide-d4 (sodium) stands out due to its enhanced stability and traceability, making it a valuable tool in research and industrial applications.
Propriétés
Formule moléculaire |
C24H29NaO8 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
Clé InChI |
PBULYLQKWDXDFZ-GSKGIKHZSA-M |
SMILES isomérique |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
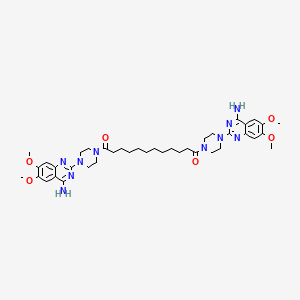
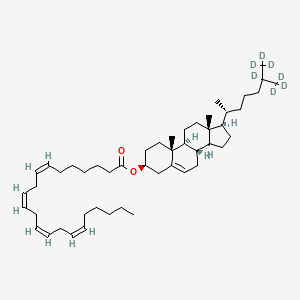
![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
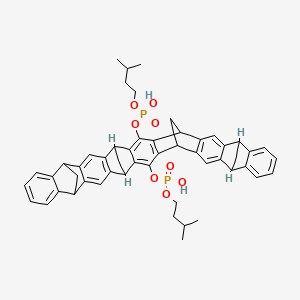

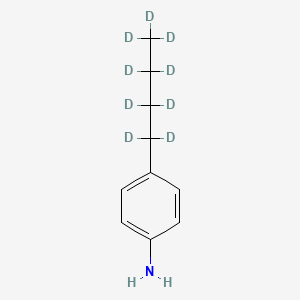
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)

